Cas no 1805967-51-4 (Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate
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- Inchi: 1S/C9H6F4N2O5/c1-2-19-8(16)6-5(20-9(11,12)13)3-4(15(17)18)7(10)14-6/h3H,2H2,1H3
- InChI Key: HQKFZHNDYQDWGK-UHFFFAOYSA-N
- SMILES: FC1=C(C=C(C(C(=O)OCC)=N1)OC(F)(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 372
- Topological Polar Surface Area: 94.2
- XLogP3: 2.8
Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029099284-1g |
Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate |
1805967-51-4 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate
Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No: 1805967-51-4)
Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate, with the CAS number 1805967-51-4, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agricultural science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine, nitro, and trifluoromethoxy groups, along with an ethyl ester moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate involves a series of carefully designed organic reactions. Researchers have employed methods such as nucleophilic aromatic substitution and Friedel-Crafts acylation to construct the pyridine ring and introduce the substituents. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, aligning with the growing demand for sustainable chemical processes.
One of the most notable applications of this compound is in the development of herbicides and fungicides. The trifluoromethoxy group is known to enhance the compound's stability and bioavailability, making it effective against a wide range of agricultural pests. Moreover, the presence of the nitro group contributes to its oxidative properties, which are crucial for its pesticidal activity.
In the pharmaceutical sector, Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate has shown potential as a lead compound for developing anticancer agents. Studies have demonstrated that this compound can inhibit key enzymes involved in cancer cell proliferation, making it a promising candidate for further drug development.
Recent research has also explored the use of this compound in material science, particularly in the synthesis of advanced polymers and coatings. The fluorinated groups in its structure provide excellent resistance to UV radiation and chemical degradation, making it suitable for high-performance materials used in aerospace and electronics industries.
The structural versatility of Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate has opened up new avenues for interdisciplinary research. Scientists are now investigating its potential as a building block for constructing more complex molecules with enhanced functionalities. For instance, modifications to the ester group could yield derivatives with improved solubility or targeting capabilities for specific biological systems.
In conclusion, Ethyl 2-fluoro-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No: 1805967-51-) stands out as a multifaceted compound with applications spanning agriculture, medicine, and materials science. Its unique chemical structure and versatile functional groups make it a valuable asset for researchers seeking innovative solutions across various disciplines.
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